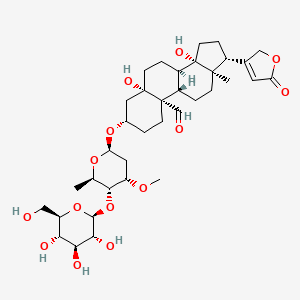
Strophanthin K
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strophanthin K, also known as k-Strophanthidin, is a cardiac glycoside found in species of the genus Strophanthus. It is the aglycone of k-strophanthin and an analogue of ouabain. This compound is primarily extracted from the ripe seeds of Strophanthus kombé and the lily Convallaria . This compound has been historically used for its potent cardiotonic properties, making it a significant compound in the treatment of heart conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Strophanthin K can be synthesized through various chemical routes involving the modification of its aglycone, strophanthidin. The synthesis typically involves the hydroxylation of the steroid nucleus and the formation of the butenolide ring . The reaction conditions often include the use of strong oxidizing agents and specific catalysts to ensure the correct stereochemistry of the product .
Industrial Production Methods
Industrial production of this compound primarily involves the extraction and purification from natural sources. The seeds of Strophanthus kombé are harvested and processed to isolate the glycosides. The extraction process includes solvent extraction, followed by chromatographic techniques to purify the compound . The purified glycosides are then hydrolyzed to obtain this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Strophanthin K undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the butenolide ring, affecting the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include various hydroxylated and reduced derivatives of this compound, which are studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Strophanthin K has a wide range of scientific research applications:
Wirkmechanismus
Strophanthin K exerts its effects by specifically inhibiting the membrane protein Na+/K+ ATPase in muscle tissue, particularly the heart . This inhibition leads to an increase in intracellular sodium levels, which in turn reduces the activity of the sodium-calcium exchanger. The resulting increase in intracellular calcium enhances myocardial contractility, making this compound an effective cardiotonic agent .
Vergleich Mit ähnlichen Verbindungen
Strophanthin K is similar to other cardiac glycosides such as ouabain, digitalis, and digitoxin. it has unique properties that distinguish it from these compounds:
List of Similar Compounds
- Ouabain
- Digitalis
- Digitoxin
- Cymarin
- Convallatoxin
Eigenschaften
CAS-Nummer |
560-53-2 |
|---|---|
Molekularformel |
C36H54O14 |
Molekulargewicht |
710.8 g/mol |
IUPAC-Name |
(3S,5S,8R,10S,13R,14S,17R)-5,14-dihydroxy-3-[4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C36H54O14/c1-18-31(50-32-30(42)29(41)28(40)25(15-37)49-32)24(45-3)13-27(47-18)48-20-4-9-34(17-38)22-5-8-33(2)21(19-12-26(39)46-16-19)7-11-36(33,44)23(22)6-10-35(34,43)14-20/h12,17-18,20-25,27-32,37,40-44H,4-11,13-16H2,1-3H3/t18?,20-,21+,22?,23+,24?,25+,27?,28+,29-,30+,31?,32-,33+,34-,35-,36-/m0/s1 |
InChI-Schlüssel |
FHIREUBIEIPPMC-RVFDZQFKSA-N |
SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC7C(C(C(C(O7)CO)O)O)O |
Isomerische SMILES |
CC1C(C(CC(O1)O[C@H]2CC[C@@]3(C4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC7C(C(C(C(O7)CO)O)O)O |
Key on ui other cas no. |
11005-63-3 560-53-2 |
Piktogramme |
Acute Toxic; Health Hazard |
Synonyme |
K-strophanthin-beta Kombetin strophosid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















